An In-depth Technical Guide to 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether
An In-depth Technical Guide to 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delineates its chemical identity, including its definitive CAS Number, molecular structure, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, elucidating the chemical logic behind the strategic selection of precursors and reaction conditions. Furthermore, this guide offers a thorough characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) with expert analysis of expected spectral features. Potential applications in drug discovery are explored, drawing from the extensive biological activities exhibited by the benzoxazole scaffold. Finally, a rigorous safety and handling protocol is outlined to ensure its responsible use in a laboratory setting.
Chemical Identity and Physicochemical Properties
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a substituted benzoxazole, a class of bicyclic heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3][4] The definitive identification of this compound is crucial for regulatory compliance, procurement, and scientific communication.
| Property | Value | Source |
| Chemical Name | 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether | - |
| CAS Number | 1092352-82-3 | [5] |
| Molecular Formula | C₉H₈BrNO₂ | [5] |
| Molecular Weight | 242.07 g/mol | [5] |
| PubChem CID | 30772185 | [5] |
| Predicted XLogP3 | 3.2 | PubChem |
| Appearance | Predicted to be a solid at room temperature | - |
Synthesis and Mechanistic Insights
The synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether can be strategically approached through a two-step process, commencing with the bromination of a commercially available substituted phenol, followed by the cyclization to form the benzoxazole ring. This methodology is designed for efficiency and control over the final product's substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves disconnecting the benzoxazole ring to reveal a substituted o-aminophenol precursor. This precursor, in turn, can be derived from a more readily available methoxyphenol.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Bromination of 3-Methoxyphenol to yield 2-Bromo-5-methoxyphenol
The initial step involves the regioselective bromination of 3-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing. To achieve bromination at the 2-position, a mild and selective brominating agent is required.
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Materials: 3-Methoxyphenol, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).
-
Procedure:
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In a round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether from a conceptual 2-Amino-6-bromo-4-methoxyphenol precursor
This step involves the formation of the benzoxazole ring via the condensation of an ortho-aminophenol with acetic anhydride.[6][7][8][9][10] Acetic anhydride serves as the source of the C2-methyl group and also acts as a dehydrating agent to facilitate the cyclization.
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Materials: Conceptual 2-Amino-6-bromo-4-methoxyphenol, Acetic Anhydride.
-
Procedure:
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Combine the 2-Amino-6-bromo-4-methoxyphenol precursor (1 equivalent) and acetic anhydride (2-3 equivalents) in a reaction vessel equipped with a reflux condenser.
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Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.
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After completion, cool the reaction mixture to room temperature.
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Carefully pour the mixture into ice-cold water to precipitate the crude product.
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Collect the solid by filtration, wash thoroughly with water to remove excess acetic acid, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether.
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Caption: Proposed synthetic workflow.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group at the C2 position.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | Singlet | 1H | H-4 | Aromatic proton deshielded by the adjacent bromine atom. |
| ~7.1 | Singlet | 1H | H-6 | Aromatic proton influenced by the methoxy group. |
| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| ~2.6 | Singlet | 3H | -CH₃ | Characteristic chemical shift for a methyl group at the C2 position of a benzoxazole ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-2 | Deshielded carbon of the oxazole ring, doubly bonded to nitrogen and singly to oxygen. |
| ~150 | C-5 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~148 | C-3a | Aromatic carbon at the ring junction, adjacent to oxygen. |
| ~142 | C-7a | Aromatic carbon at the ring junction, adjacent to nitrogen. |
| ~115 | C-6 | Aromatic carbon ortho to the methoxy group. |
| ~112 | C-4 | Aromatic carbon meta to the methoxy group. |
| ~100 | C-7 | Aromatic carbon bearing the bromine atom, shielded by the halogen. |
| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~15 | -CH₃ | Aliphatic carbon of the C2-methyl group. |
Predicted Mass Spectrum
The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of a bromine atom.
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Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Key Fragmentation Pathways:
Potential Applications in Drug Discovery
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3][4] While specific studies on 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether are limited, its structural features suggest potential for investigation in several therapeutic areas:
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Antimicrobial Agents: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[4] The presence of the bromine atom may enhance lipophilicity, potentially improving cell membrane penetration.
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Anticancer Agents: Substituted benzoxazoles have been investigated as inhibitors of various kinases and other cancer-related targets.[2]
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Anti-inflammatory and Analgesic Agents: The benzoxazole nucleus is found in compounds with anti-inflammatory and analgesic effects.[4]
-
CNS-Active Agents: Certain benzoxazole derivatives have shown activity as modulators of central nervous system targets.
Further biological evaluation of this compound is warranted to explore its potential as a lead structure in drug discovery programs.
Safety and Handling
As a halogenated aromatic ether, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
-
-
Engineering Controls:
-
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
-
Avoid the formation of dust and aerosols.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
-
References
-
Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 2-methylbenzoxazole - PrepChem.com. Available at: [Link]
-
Synthesis of 2-methylbenzoxazoles directly from N -phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02566A. Available at: [Link]
-
Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF - ResearchGate. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. Available at: [Link]
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. Available at: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. Available at: [Link]
-
Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available at: [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]
-
Synthesis of Acetaminophen. Available at: [Link]
-
2-Methyl-1,3-benzoxazole-4-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review | Semantic Scholar. Available at: [Link]
-
Chemical shifts. Available at: [Link]
-
Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF. Available at: [Link]
-
(PDF) Biologically active Benzoxazole: A comprehensive review - ResearchGate. Available at: [Link]
-
5 - Chemical Hazards - EHSO Manual 2025-2026. Available at: [Link]
-
Proton NMR Table - MSU chemistry. Available at: [Link]
- US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents.
-
Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? - Quora. Available at: [Link]
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Supplementary Information - Beilstein Journals. Available at: [Link]
-
Scheme 2: The reaction of 4-aminophenol, 1, with acetic anhydride, 2,... - ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.. Available at: [Link]
-
2-methyl-1,3-benzoxazole - 95-21-6, C8H7NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. Available at: [Link]
-
Ethers | Health & Safety | Health and Safety Department. Available at: [Link]
-
Ethers - Handling and control of exposure - Web pdf template. Available at: [Link]
-
Use of Ether - Environment, Health & Safety. Available at: [Link]
-
7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one - Abosyn. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. rene.souty.free.fr [rene.souty.free.fr]
- 8. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Proton NMR Table [www2.chemistry.msu.edu]
- 14. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. web.pdx.edu [web.pdx.edu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
